molecular formula C29H35N7 B12415794 Egfr-IN-47

Egfr-IN-47

Cat. No.: B12415794
M. Wt: 481.6 g/mol
InChI Key: CJZBVEFQWNNGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-47 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown promise in the treatment of non-small cell lung cancer (NSCLC) by selectively inhibiting mutant forms of EGFR, which are often implicated in cancer progression .

Preparation Methods

The synthesis of Egfr-IN-47 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

Egfr-IN-47 undergoes various chemical reactions, including:

Scientific Research Applications

Egfr-IN-47 has a wide range of scientific research applications:

Mechanism of Action

Egfr-IN-47 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Egfr-IN-47 is unique in its selectivity for mutant forms of EGFR, which distinguishes it from other EGFR inhibitors. Similar compounds include:

This compound’s specificity for mutant EGFR forms and its potential to overcome resistance mechanisms make it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C29H35N7

Molecular Weight

481.6 g/mol

IUPAC Name

6-(aminomethyl)-7-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)-3-phenylphenyl]pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C29H35N7/c1-34-13-15-35(16-14-34)27-12-11-23(18-26(27)21-7-3-2-4-8-21)32-29-31-20-22-17-25(19-30)36(28(22)33-29)24-9-5-6-10-24/h2-4,7-8,11-12,17-18,20,24H,5-6,9-10,13-16,19,30H2,1H3,(H,31,32,33)

InChI Key

CJZBVEFQWNNGOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)CN)C6=CC=CC=C6

Origin of Product

United States

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